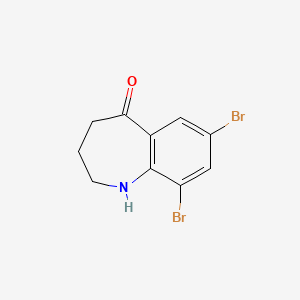
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is a brominated heterocyclic compound It belongs to the class of benzazepines, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one typically involves the bromination of a precursor benzazepine compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydrobenzazepine derivatives.
Oxidation: Formation of oxidized benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Wirkmechanismus
The exact mechanism of action of 7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The bromine atoms can play a crucial role in enhancing the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one: A chlorinated analog with similar structural features.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A related compound with a pyridine ring.
Uniqueness
7,9-Dibromo-1,2,3,4-tetrahydro-5h-1-benzazepin-5-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atoms can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
19673-29-1 |
|---|---|
Molekularformel |
C10H9Br2NO |
Molekulargewicht |
318.99 g/mol |
IUPAC-Name |
7,9-dibromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H9Br2NO/c11-6-4-7-9(14)2-1-3-13-10(7)8(12)5-6/h4-5,13H,1-3H2 |
InChI-Schlüssel |
UUDUHLGTILRDFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C(=CC(=C2)Br)Br)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





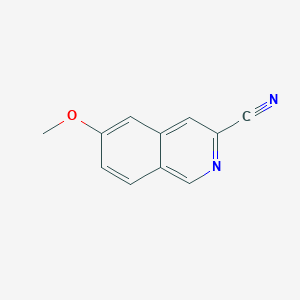

![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)

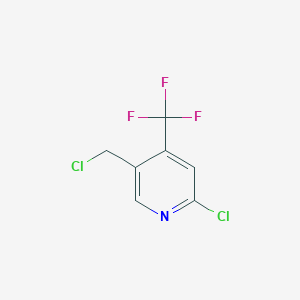
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)

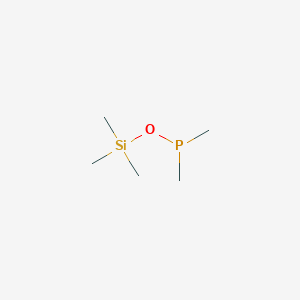
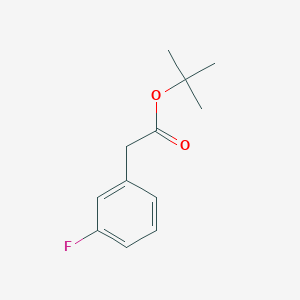
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

